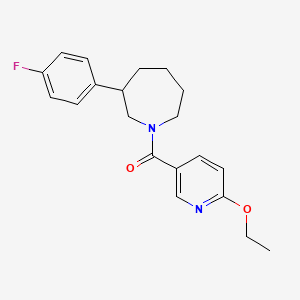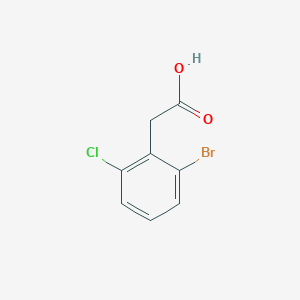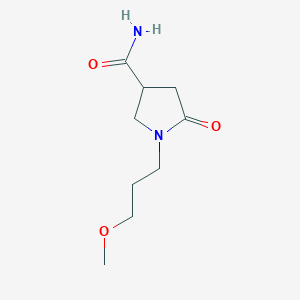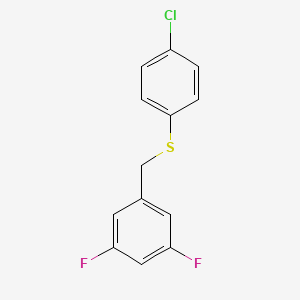
4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine is a chemical compound with the molecular formula C12H14F3N . This compound is a derivative of cyclohexanamine, which is a six-membered ring structure (cyclohexane) with an amine functional group. The presence of fluorine atoms in the structure can significantly alter the properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring, which is a six-membered carbon ring, attached to a fluorophenyl group and an amine group . The presence of three fluorine atoms in the structure can significantly influence the compound’s reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, specific properties like melting point, boiling point, and density are not available in the retrieved data .Aplicaciones Científicas De Investigación
Synthesis and Properties of Organosoluble Polyimides
Researchers have developed new aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups in the side chain. These compounds, including "4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine," were used to synthesize fluorinated polyimides. These polyimides exhibited excellent solubility in various organic solvents, good mechanical properties, and outstanding thermal stability. The incorporation of fluorinated components into polyimides resulted in materials with lower dielectric constants and moisture absorption, making them suitable for electronic and aerospace applications (Yang, Su, & Hsiao, 2004).
Analytical Profiles of Arylcyclohexylamines
In forensic toxicology, "this compound" and its derivatives have been characterized to understand their profiles better. This research aids in the detection and analysis of these compounds in biological matrices, contributing to the safety and regulatory frameworks around new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Molecular Rotor Measures Viscosity of Live Cells
The fluorescence intensity and lifetime of specific fluorinated compounds are correlated with the medium's viscosity. This property was exploited using a molecular rotor based on a "this compound" derivative to measure the local microviscosity in biological systems through fluorescence lifetime imaging. This innovative approach provides insights into vital intracellular processes, contributing to our understanding of cell biology (Kuimova, Yahioglu, Levitt, & Suhling, 2008).
High Solid-State Fluorescence of Cyclic Silole Derivatives
In materials science, compounds related to "this compound" have been used to synthesize cyclic silole derivatives, which exhibit high solid-state fluorescence. These materials show potential for optoelectronic applications due to their unique optical properties, including high quantum yields and distinct fluorescence spectra in solid states. This research opens new avenues for developing advanced fluorescent materials for sensors and imaging technologies (Cai, Samedov, Dolinar, Song, Tang, Zhang, & West, 2015).
Safety and Hazards
While specific safety and hazard data for 4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if the compound comes into contact with skin .
Propiedades
IUPAC Name |
4,4-difluoro-1-(4-fluorophenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-10-3-1-9(2-4-10)11(16)5-7-12(14,15)8-6-11/h1-4H,5-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGUWPVGJYLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)F)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2662857.png)
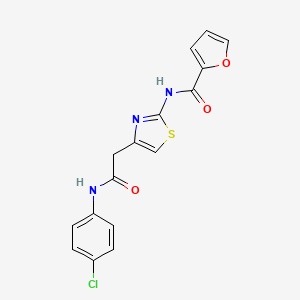

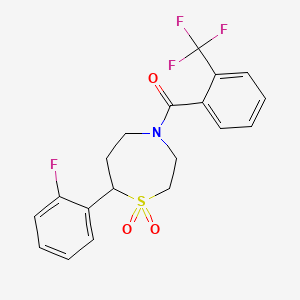
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)
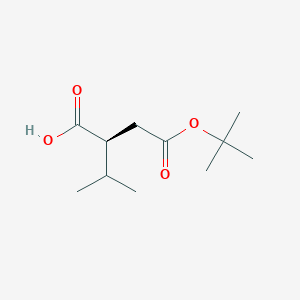
![3-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2662867.png)
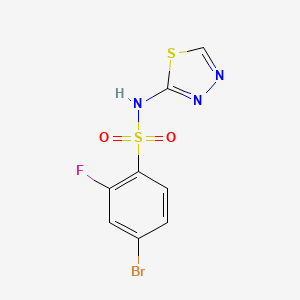
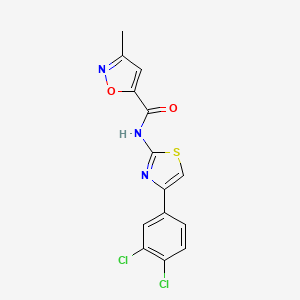
![3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662872.png)
